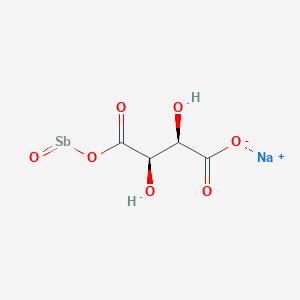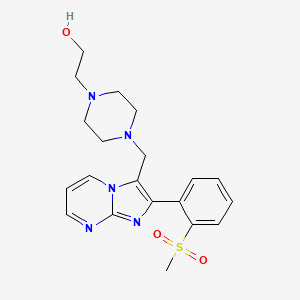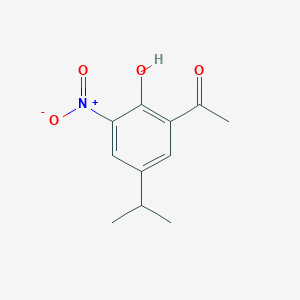
Sodium antimonyl-L-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium antimonyl-L-tartrate is an organometallic compound with the chemical formula C8H4Na2O12Sb2. It is a white crystalline powder that is soluble in water but insoluble in ethanol. This compound has been used historically in various applications, including as a mordant in the textile and leather industries and as a treatment for schistosomiasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium antimonyl-L-tartrate can be synthesized by reacting antimony trioxide (Sb2O3) with tartaric acid (C4H6O6) in the presence of sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:
Sb2O3+2C4H6O6+2NaOH→Na2Sb2(C4H2O6)2+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization and filtration processes to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the antimony in the compound is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen sulfide (H2S) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur where the antimony center is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like H2S and NaBH4 are commonly used.
Substitution: Conditions vary depending on the substituting metal ion but often involve aqueous solutions and controlled pH levels.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Metal tartrate complexes with different metal ions.
Aplicaciones Científicas De Investigación
Sodium antimonyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
Mecanismo De Acción
The mechanism of action of sodium antimonyl-L-tartrate involves its interaction with biological molecules, particularly enzymes. The compound inhibits key enzymes in the metabolic pathways of parasites, leading to their death. The antimony center in the compound interacts with thiol groups in proteins, disrupting their function and leading to cellular damage and death of the parasite .
Comparación Con Compuestos Similares
Antimony Potassium Tartrate: Similar in structure and used for similar applications, but contains potassium instead of sodium.
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used in the treatment of leishmaniasis, similar in function but different in chemical structure.
Uniqueness: Sodium antimonyl-L-tartrate is unique due to its specific interaction with biological molecules and its historical significance in treating parasitic diseases. Its solubility in water and specific reactivity make it a valuable compound in various industrial and research applications .
Propiedades
Fórmula molecular |
C4H4NaO7Sb |
|---|---|
Peso molecular |
308.82 g/mol |
Nombre IUPAC |
sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate |
InChI |
InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1 |
Clave InChI |
SHFQLHLDZDETGN-QXMMYYGRSA-L |
SMILES isomérico |
[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
SMILES canónico |
C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)

![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)


![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)


![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)

